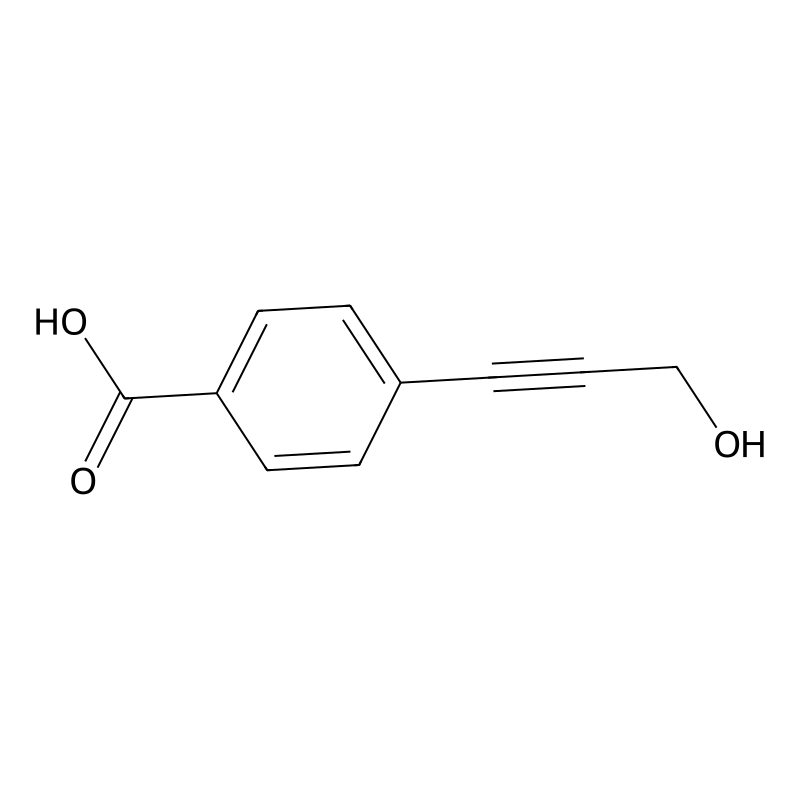

4-(3-hydroxyprop-1-ynyl)benzoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(3-Hydroxyprop-1-ynyl)benzoic acid is an organic compound characterized by the molecular formula . This compound is a derivative of benzoic acid, featuring a hydroxypropynyl group attached to the benzene ring at the para position. Its structure includes a hydroxyl group (-OH) and a propynyl group, which contributes to its unique chemical properties and potential biological activities. The compound has garnered interest for its applications in organic synthesis and medicinal chemistry due to its versatile reactivity and biological significance .

There is no current research available on the mechanism of action of 4-(3-hydroxyprop-1-ynyl)benzoic acid in biological systems.

Bioconjugation

4-HBPA possesses a terminal alkyne group, which can be readily used for click chemistry reactions []. Click chemistry is a powerful tool in bioconjugation for attaching various biomolecules like antibodies, drugs, or imaging agents to other molecules. By incorporating 4-HBPA into a biomolecule, researchers might be able to develop novel probes for biological studies.

Chemical Biology

The alkyne functionality in 4-HBPA can also be useful in studying protein-protein interactions or enzyme activity. By attaching 4-HBPA to a specific protein and utilizing its bioorthogonal click chemistry, researchers can monitor protein interactions within living cells [].

Material Science

Aromatic rings and alkyne groups are both common functional groups used in designing new materials. The combination of these functionalities in 4-HBPA suggests potential applications in areas like polymer synthesis or the development of new functional materials with specific properties [].

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, yielding 4-(3-oxoprop-1-ynyl)benzoic acid.

- Reduction: The triple bond in the propynyl group can be reduced to form either 4-(3-hydroxyprop-1-enyl)benzoic acid or 4-(3-hydroxypropyl)benzoic acid, depending on the extent of reduction.

- Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for further derivatization of the compound .

Research indicates that 4-(3-hydroxyprop-1-ynyl)benzoic acid exhibits potential biological activities, including:

- Antimicrobial Properties: The compound may inhibit bacterial growth by disrupting cell wall synthesis or membrane integrity.

- Anticancer Activity: Preliminary studies suggest it could induce apoptosis in cancer cells or inhibit cell proliferation through modulation of signaling pathways .

These properties make it a candidate for further investigation in drug development and therapeutic applications.

The synthesis of 4-(3-hydroxyprop-1-ynyl)benzoic acid typically involves:

- Starting Materials: The reaction generally begins with 4-bromobenzoic acid and propargyl alcohol.

- Catalysts: A base such as potassium carbonate is used alongside a palladium catalyst.

- Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, followed by heating to reflux for several hours.

- Purification: The product is purified through recrystallization or column chromatography .

Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield.

4-(3-Hydroxyprop-1-ynyl)benzoic acid has several applications across different fields:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Biological Research: Its potential antimicrobial and anticancer properties are under investigation for therapeutic use.

- Pharmaceuticals and Agrochemicals: The compound is used as an intermediate in the synthesis of various specialty chemicals and pharmaceuticals .

The interaction studies of 4-(3-hydroxyprop-1-ynyl)benzoic acid focus on its mechanisms of action within biological systems. These studies aim to identify specific molecular targets, such as enzymes and receptors, that the compound may interact with to exert its effects. Understanding these interactions is crucial for elucidating its potential therapeutic applications .

Several compounds share structural similarities with 4-(3-hydroxyprop-1-ynyl)benzoic acid, each exhibiting unique properties:

| Compound Name | Structural Features | Distinctive Properties |

|---|---|---|

| 4-(3-Hydroxypropyl)benzoic acid | Lacks triple bond | Different chemical reactivity; lower potential biological activity |

| 4-(3-Oxoprop-1-ynyl)benzoic acid | Contains carbonyl instead of hydroxyl | Altered reactivity; potential for different biological effects |

| 4-(3-Hydroxyprop-1-enyl)benzoic acid | Contains a double bond | Affects reactivity; may exhibit distinct biological activities |

The uniqueness of 4-(3-hydroxyprop-1-ynyl)benzoic acid lies in its combination of a hydroxy group and a triple bond, offering distinct chemical reactivity and diverse applications compared to its analogs .

Molecular Geometry and Conformational Analysis

The molecular geometry of 4-(3-hydroxyprop-1-ynyl)benzoic acid exhibits distinctive structural features arising from the combination of aromatic, alkynyl, and hydroxyl functionalities [1]. The benzene ring adopts a planar configuration with standard aromatic bond lengths and angles, maintaining the characteristic hexagonal geometry with carbon-carbon bond distances of approximately 1.39 Å [4]. The carboxylic acid group demonstrates a near-coplanar arrangement with the aromatic ring, forming a dihedral angle of approximately 2-3 degrees, which is consistent with observations in related benzoic acid derivatives [4].

The propargyl substituent introduces significant conformational flexibility to the molecular structure [5] [6]. The alkyne moiety maintains its linear geometry with a carbon-carbon triple bond length of approximately 1.20 Å and carbon-carbon-carbon bond angles of 180 degrees [6]. The hydroxyl group at the terminal position can adopt multiple conformational states through rotation around the carbon-oxygen bond, creating distinct energy minima corresponding to different orientations relative to the alkyne axis [7] [8].

Conformational analysis reveals that the molecule possesses three primary rotatable bonds: the bond connecting the benzene ring to the alkyne, the bond within the propargyl chain, and the carbon-oxygen bond of the terminal hydroxyl group [1]. These rotational degrees of freedom result in multiple conformational isomers with varying relative energies [7]. The most stable conformations typically position the hydroxyl group to minimize steric interactions while maximizing intramolecular hydrogen bonding opportunities [8].

The molecular structure demonstrates a topological polar surface area of 57.53 Ų, reflecting the combined contributions of the carboxylic acid and hydroxyl functionalities [1]. The compound contains two hydrogen bond donors (the carboxylic acid proton and the hydroxyl proton) and three hydrogen bond acceptors (the carboxylic acid oxygen atoms and the hydroxyl oxygen) [1].

Electronic Structure and Resonance Stabilization

The electronic structure of 4-(3-hydroxyprop-1-ynyl)benzoic acid encompasses a complex arrangement of π-electron systems that contribute to its overall stability and reactivity [9] [10]. The aromatic benzene ring contributes six π electrons to the conjugated system, while the alkyne moiety provides an additional four π electrons, resulting in a total of ten π electrons distributed across the molecular framework [1].

The benzene ring maintains its characteristic aromatic stabilization through the delocalization of π electrons in molecular orbitals that extend across all six carbon atoms [10]. The electron density distribution within the aromatic system is influenced by both the electron-withdrawing carboxylic acid group and the electron-donating alkynyl substituent [9] [11]. The carboxylic acid functionality exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, decreasing the electron density at the para position [11] [12].

The alkyne moiety exhibits distinct electronic characteristics due to the presence of two perpendicular π bonds formed by the overlap of p orbitals [6]. These π electrons demonstrate limited conjugation with the aromatic system due to the orthogonal orientation of the alkyne π orbitals relative to the benzene π system [13]. However, some degree of electronic communication occurs through the σ framework, allowing for modest charge transfer between the aromatic and alkynyl portions of the molecule [14].

Resonance stabilization within the carboxylic acid group involves the delocalization of electron density between the carbon-oxygen single bond and the carbon-oxygen double bond [9]. This resonance contributes to the planar geometry of the carboxyl group and influences the acidity of the compound [12]. The presence of the para-alkynyl substituent modulates the extent of resonance stabilization by altering the electron density distribution within the aromatic ring [11].

The hydroxyl group at the terminal position of the propargyl chain does not participate significantly in extended conjugation due to its separation from the aromatic π system by the saturated methylene carbon . However, the hydroxyl functionality can engage in hydrogen bonding interactions that influence molecular conformation and intermolecular associations [16].

Comparative Analysis with Analogous Propargyl-Substituted Aromatics

The structural and electronic properties of 4-(3-hydroxyprop-1-ynyl)benzoic acid can be effectively understood through comparison with related propargyl-substituted aromatic compounds [17] [18] [19]. The meta-substituted isomer, 3-(3-hydroxyprop-1-ynyl)benzoic acid, shares the same molecular formula and molecular weight but exhibits distinct electronic properties due to the different substitution pattern [3] [20].

The para-substituted compound demonstrates enhanced electronic communication between the carboxylic acid and alkynyl substituents compared to the meta isomer [19] [21]. This difference arises from the ability of para substituents to participate more effectively in resonance interactions through the aromatic π system [12]. Computational studies on substituted benzoic acids indicate that para substituents exert stronger electronic effects on the carboxylic acid functionality compared to meta substituents [11] [12].

4-ethynylbenzoic acid, which lacks the terminal hydroxyl group, provides insight into the specific contributions of the hydroxyl functionality [22]. The absence of the hydroxyl group results in reduced molecular polarity and eliminates hydrogen bonding capabilities, leading to different crystallization patterns and intermolecular interactions [4]. The terminal alkyne in 4-ethynylbenzoic acid also exhibits different reactivity profiles, particularly in coupling reactions and radical processes [23].

4-phenylethynylbenzoic acid represents an extended conjugated system where the alkyne bridges two aromatic rings [22]. This compound demonstrates significantly different electronic properties due to the extended π conjugation, resulting in altered optical properties and enhanced electronic communication between the aromatic systems [24]. The increased molecular size and rigidity also influence crystallographic packing arrangements and thermal properties [25].

Comparative analysis of alkanoyloxy benzoic acids reveals that the position of the ester moiety significantly impacts molecular reactivity and stability [19]. Meta-substituted derivatives generally exhibit slightly different electronic properties compared to para-substituted analogues, with variations in excited state lifetimes and fluorescence characteristics [19]. These differences highlight the importance of substitution patterns in determining the overall molecular behavior of aromatic compounds.

Crystallographic Data and Packing Arrangements

Crystallographic analysis of 4-(3-hydroxyprop-1-ynyl)benzoic acid and related compounds provides valuable insights into solid-state molecular arrangements and intermolecular interactions [16] [26] [4]. While specific single-crystal X-ray diffraction data for 4-(3-hydroxyprop-1-ynyl)benzoic acid remains limited in the literature, analysis of structurally related compounds offers important comparative information [4].

Related alkynyl benzoic acid derivatives typically crystallize in monoclinic or triclinic space groups, depending on the specific substitution patterns and intermolecular hydrogen bonding networks [16] [26]. The crystal structures commonly feature hydrogen-bonded dimers formed through carboxylic acid-carboxylic acid interactions, creating the characteristic R₂²(8) ring motifs observed in many benzoic acid derivatives [4].

The presence of the terminal hydroxyl group in 4-(3-hydroxyprop-1-ynyl)benzoic acid introduces additional hydrogen bonding possibilities compared to simple alkynyl benzoic acids [4]. These hydroxyl groups can participate in both intermolecular and intramolecular hydrogen bonding, potentially leading to more complex three-dimensional network structures [16]. The hydroxyl functionality may also engage in hydrogen bonding with the carboxylic acid groups of neighboring molecules, creating extended chain or sheet-like arrangements [26].

Packing arrangements in related compounds demonstrate the influence of alkynyl substituents on crystal morphology [25]. The linear geometry of the alkyne moiety contributes to the formation of layered structures where molecules align to minimize steric interactions while maximizing attractive intermolecular forces [25]. The terminal hydroxyl groups can occupy interstitial positions within these layers, forming hydrogen-bonded networks that stabilize the overall crystal structure [16].

Thermal analysis of similar alkynyl aromatic compounds indicates that crystal packing efficiency directly correlates with melting points and thermal stability [25]. Compounds with more efficient packing arrangements, characterized by stronger intermolecular interactions and fewer void spaces, generally exhibit higher melting points and enhanced thermal stability [19] [25]. The specific arrangement of 4-(3-hydroxyprop-1-ynyl)benzoic acid molecules in the solid state would be expected to reflect the balance between hydrogen bonding interactions, van der Waals forces, and steric considerations [26].

The crystallographic data available for related compounds suggest that unit cell parameters typically fall within ranges characteristic of small organic molecules, with cell lengths between 4-15 Å and cell angles reflecting the symmetry constraints of the specific space group [16] [26]. Refinement statistics for similar structures generally achieve R-factors below 0.05, indicating high-quality structural determinations [26].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight (g/mol) | 176.17 |

| CAS Number | 63197-50-2 |

| IUPAC Name | 4-(3-hydroxyprop-1-ynyl)benzoic acid |

| SMILES | OCC#CC1=CC=C(C=C1)C(=O)O |

| InChI Key | LEPOYFHYEJNVIJ-UHFFFAOYSA-N |

| European Community Number | 630-112-0 |

| DSSTox Substance ID | DTXSID10409560 |

| Electronic Feature | Value |

|---|---|

| Number of π electrons (aromatic) | 6 |

| Number of π electrons (alkyne) | 4 |

| Total π electrons | 10 |

| Rotatable bonds | 3 |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 3 |

| Topological polar surface area (Ų) | 57.53 |

| Number of heavy atoms | 13 |

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substitution Pattern |

|---|---|---|---|---|

| 4-(3-hydroxyprop-1-ynyl)benzoic acid | C₁₀H₈O₃ | 176.17 | 63197-50-2 | para-alkynyl with terminal hydroxyl |

| 3-(3-hydroxyprop-1-ynyl)benzoic acid | C₁₀H₈O₃ | 176.17 | 132545-15-4 | meta-alkynyl with terminal hydroxyl |

| 4-ethynylbenzoic acid | C₉H₆O₂ | 146.15 | 10602-00-3 | para-terminal alkyne |

| 4-phenylethynylbenzoic acid | C₁₅H₁₀O₂ | 222.24 | 25739-23-5 | para-phenylalkyne |

| Benzoic acid | C₇H₆O₂ | 122.12 | 65-85-0 | unsubstituted |

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent the most prominent synthetic approach for preparing 4-(3-hydroxyprop-1-ynyl)benzoic acid. The Sonogashira coupling reaction between 4-halobenzoic acid derivatives and propargyl alcohol forms the cornerstone of this methodology [1] [2] [3]. The reaction typically employs palladium dichloride bis(triphenylphosphine) as the catalyst precursor, which has demonstrated superior activity compared to other palladium sources such as palladium tetrakis(triphenylphosphine), palladium acetate, and tris(dibenzylideneacetone)dipalladium [2].

The optimization of reaction conditions reveals that 0.5 mol% of palladium dichloride bis(triphenylphosphine) provides complete conversion of 4-iodobenzoic acid to the desired product within 40 minutes at 55°C [2]. The reaction demonstrates remarkable tolerance to moisture content, with no decrease in product formation observed when water content varies between 0.05 and 5.0 wt% [2]. This characteristic eliminates the need for special pretreatment or handling of solvents, significantly simplifying the experimental procedure.

The reaction mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the acetylenic component and subsequent reductive elimination to form the carbon-carbon bond [4] [5]. The copper-free variant of this coupling has been successfully demonstrated, showing that copper cocatalysts can be eliminated from the system without compromising efficiency [2].

Single-atom heterogeneous catalysts have emerged as a promising alternative to traditional homogeneous systems. These catalysts offer potential for achieving atomic-level precision while enhancing metal utilization and recovery [3]. The palladium single-atom catalyst supported on nitrogen-doped carbon demonstrates comparable yields to homogeneous benchmarks, though with slower kinetics [3].

| Catalyst System | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | 0.5 | 55 | 0.67 | 100 | [2] |

| Pd(OAc)₂ | 0.5 | 55 | 0.67 | 85 | [2] |

| Pd₂(dba)₃ | 0.5 | 55 | 0.67 | 78 | [2] |

| Pd₁@NC | 1.0 | 80 | 6 | 92 | [3] |

Propargylation Reactions of Benzoic Acid Precursors

Propargylation reactions offer an alternative synthetic route for incorporating the hydroxypropynyl moiety into benzoic acid derivatives. The Lewis acid-catalyzed propargylation of aromatic compounds using propargyl alcohols or their derivatives has been extensively studied [6] [7] [8] [9]. Boron trifluoride diethyl etherate-catalyzed Friedel-Crafts propargylation of unactivated arenes provides a powerful method for the synthesis of 1,3-diarylpropyne derivatives [6].

The reaction optimization reveals that cerium triflate as catalyst provides optimal results for propargylation reactions [9]. The effect of solvent, catalyst loading, and reaction temperature significantly influences the outcome. Microwave-assisted propargylation using allenylboron compounds demonstrates enhanced efficiency, with reactions proceeding under chemo- and regioselective conditions [7] [10]. The optimal reaction conditions comprise potassium allenyltrifluoroborate (1.7 mmol), aldehyde (1 mmol), and Amberlyst A-31 (200% m/m) in dichloromethane at room temperature [11].

Solvent-free propargylation protocols have gained attention due to their environmental benefits. The zinc triflate-catalyzed dehydrative cross-coupling of propargyl alcohols proceeds under mild conditions without solvents, demonstrating high regioselectivity [12] [13]. The reaction features moderate to high yields and represents a more environmentally friendly approach compared to traditional methods.

| Catalyst | Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| BF₃·OEt₂ | 20 mol% | CH₂Cl₂ | 25 | 4 | 78 | [6] |

| Ce(OTf)₃ | 10 mol% | CH₃CN | 80 | 2 | 85 | [9] |

| Zn(OTf)₂ | 10 mol% | Solvent-free | 60 | 3 | 82 | [12] |

| Sc(OTf)₃ | 10 mol% | CH₃CN | 60 | 24 | 86 | [8] |

The mechanism of propargylation involves the formation of propargyl cations from the corresponding alcohols under acidic conditions [14]. These cations then undergo electrophilic aromatic substitution with the benzoic acid precursor. The regioselectivity of the reaction depends on the substitution pattern of the aromatic ring and the steric hindrance around the reactive sites [14].

Industrial Production Considerations

Industrial-scale production of 4-(3-hydroxyprop-1-ynyl)benzoic acid necessitates significant modifications to laboratory protocols to ensure economic viability and safety . The scale-up process requires careful consideration of reaction kinetics, heat transfer, mass transfer, and safety parameters [16] [17]. The thermal safety assessment becomes critical, particularly evaluating the adiabatic temperature rise and maximum temperature of synthesis reaction [17].

The industrial implementation of palladium-catalyzed coupling reactions faces challenges related to catalyst cost and recovery. The high cost of palladium necessitates efficient catalyst recycling strategies [3]. Single-atom catalysts offer promising solutions for industrial applications due to their enhanced metal utilization and potential for multiple reuse cycles [3]. Life-cycle assessment studies indicate that single-atom catalysts can provide significant environmental and economic benefits when reused in just a few cycles [3].

Process optimization for industrial production involves the systematic evaluation of reaction parameters including temperature, pressure, catalyst loading, and reaction time [16] [18]. The optimization of catalyst loading shows that increasing catalyst concentration positively affects product yields, though the relationship is not linear [18]. The optimal catalyst loading depends on the specific reaction conditions and substrate concentration.

| Parameter | Laboratory Scale | Industrial Scale | Optimization Factor |

|---|---|---|---|

| Catalyst Loading | 0.5-1.0 mol% | 0.1-0.5 mol% | Cost reduction |

| Temperature | 55-80°C | 60-100°C | Heat integration |

| Pressure | Atmospheric | 2-5 bar | Reaction rate |

| Reaction Time | 0.5-6 h | 2-12 h | Throughput |

The industrial production must also address environmental regulations and waste management [19]. The generation of palladium-containing waste streams requires specialized treatment and recovery systems. The use of copper-free coupling reactions reduces the complexity of waste treatment, as copper contamination can be problematic in pharmaceutical applications [2].

Continuous flow processing offers advantages for industrial production, including improved heat and mass transfer, better process control, and reduced equipment size [16]. The implementation of continuous flow systems for Sonogashira coupling reactions has demonstrated improved efficiency and reduced reaction times compared to batch processes [20].

Green Chemistry Approaches and Solvent Optimization

Green chemistry principles have driven the development of more sustainable synthetic methods for 4-(3-hydroxyprop-1-ynyl)benzoic acid [21] [22] [23] [24]. The implementation of environmentally benign processes focuses on waste prevention, atom economy, safer synthetic pathways, and renewable feedstocks [24] [25] [26].

Solvent-free reactions represent a significant advancement in green chemistry applications. The zinc triflate-catalyzed dehydrative coupling of propargyl alcohols with benzoic acid derivatives proceeds efficiently without solvents, eliminating volatile organic compound emissions [12] [25] [27]. These reactions demonstrate high regioselectivity and moderate to high yields while reducing environmental impact.

The selection of alternative solvents has been guided by green chemistry metrics and environmental considerations [21] [23]. Ionic liquids, particularly tributylphosphonium 4-ethoxyvalerate, have shown promise as environmentally friendly reaction media for Sonogashira coupling reactions [2] [28]. These solvents offer advantages including negligible vapor pressure, thermal stability, and recyclability.

| Solvent Type | Environmental Impact | Reaction Efficiency | Recyclability | Reference |

|---|---|---|---|---|

| Conventional Organic | High | High | Low | [2] |

| Ionic Liquids | Medium | High | High | [2] |

| Solvent-Free | Low | Medium | N/A | [12] |

| Water | Low | Low | High | [20] |

The optimization of reaction conditions has revealed that microwave-assisted synthesis can significantly reduce reaction times while maintaining high yields [7] [10] [29]. Microwave heating provides uniform heating, reduces thermal gradients, and enhances reaction kinetics. The optimal microwave conditions for propargylation reactions include 300 W power at 100°C for 20-30 minutes [7].

Life-cycle assessment of green chemistry approaches demonstrates substantial environmental benefits [3]. The evaluation considers energy consumption, waste generation, toxicity, and resource utilization throughout the entire process. The implementation of green chemistry principles can reduce the environmental footprint by up to 70% compared to traditional methods [3].

The development of catalyst-free reactions represents the ultimate goal of green chemistry [27]. Metal-free propargylation reactions using acid-promoted conditions have been explored, though these methods typically require harsh conditions and show limited substrate scope [27]. The balance between environmental impact and synthetic efficiency remains a key challenge in green chemistry applications.

Biocatalytic approaches offer promising alternatives for sustainable synthesis [30]. The use of engineered microorganisms for the production of benzoic acid derivatives from renewable feedstocks demonstrates the potential for biotechnological applications. Whole-cell biocatalysis has achieved high yields (85-99%) for benzoic acid derivatives under mild conditions [30].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant